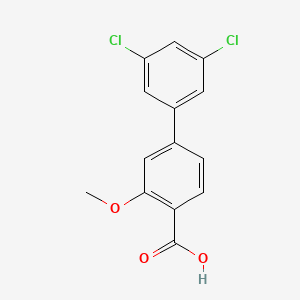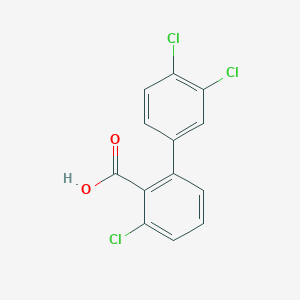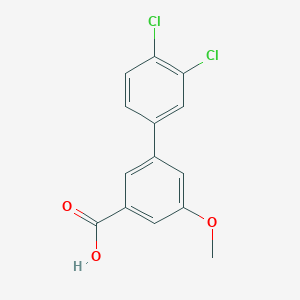
4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,5-Dichlorophenyl)-2-methoxybenzoic acid, or 4-(3,5-DCPA), is an organic compound with a variety of uses in scientific research, such as for synthesis and as a reagent for reactions. In the lab, 4-(3,5-DCPA) is a useful compound for many purposes, including its ability to act as a catalyst, its low toxicity, and its effectiveness as a reagent for reactions. This article will provide an overview of 4-(3,5-DCPA) and its uses in scientific research, including its synthesis method, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学研究应用
4-(3,5-DCPA) has a variety of uses in scientific research, including as a reagent for reactions, as a catalyst, and as a ligand for coordination complexes. It is also used as a starting material for the synthesis of other compounds, such as 4-chloro-3-methoxybenzoic acid and 4-chloro-2-methoxybenzoic acid. Additionally, 4-(3,5-DCPA) has been used in the synthesis of various polymers.
作用机制
The mechanism of action of 4-(3,5-DCPA) is not fully understood. However, it is known that the compound is an electrophile, meaning that it is capable of accepting electrons from other molecules. This ability to accept electrons makes 4-(3,5-DCPA) a useful reagent for reactions, as it can react with other molecules to form new compounds. Additionally, 4-(3,5-DCPA) can act as a catalyst, meaning that it can speed up the rate of a reaction without itself being consumed in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-DCPA) are not fully understood. However, the compound has been found to be non-toxic and non-irritating when tested on human skin. Additionally, 4-(3,5-DCPA) has been found to be non-mutagenic, meaning that it does not cause mutations in cells.
实验室实验的优点和局限性
The main advantage of 4-(3,5-DCPA) for lab experiments is its low toxicity, which makes it safe to handle and use in the laboratory. Additionally, 4-(3,5-DCPA) is a useful reagent for reactions, as it can react with other molecules to form new compounds. The main limitation of 4-(3,5-DCPA) for lab experiments is its limited availability, as it is not widely available commercially. Additionally, the mechanism of action of 4-(3,5-DCPA) is not fully understood, which can limit its use in certain experiments.
未来方向
The potential future directions for 4-(3,5-DCPA) include the development of new synthesis methods, the development of more efficient catalysts, and the exploration of new applications for the compound. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-(3,5-DCPA) and to explore its potential use in drug development. Finally, further research is needed to explore the potential use of 4-(3,5-DCPA) in the synthesis of polymers and other compounds.
合成方法
4-(3,5-DCPA) is synthesized by reacting p-chlorobenzoic acid with 3,5-dichlorophenol in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is heated to a temperature of 80-100°C. The reaction is exothermic and is typically complete within two hours. The product is then purified by recrystallization or distillation.
属性
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c1-19-13-6-8(2-3-12(13)14(17)18)9-4-10(15)7-11(16)5-9/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJHFWYRGFNMFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691287 |
Source


|
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261907-35-0 |
Source


|
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














